Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate
Overview
Description
. It is widely used in various industries, including textiles, food, and pharmaceuticals, due to its vibrant blue color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indigo Carmine is synthesized from indigo through sulfonation. The process involves treating indigo with sulfuric acid to introduce sulfonyl groups at the 5 and 7 positions of the indole ring. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of Indigo Carmine is scaled up using large reactors and continuous flow processes. The raw materials, including indigo and sulfuric acid, are fed into the reactor, and the reaction is monitored to achieve the desired product quality. The final product is purified through crystallization and filtration to obtain high-purity Indigo Carmine.
Chemical Reactions Analysis
Types of Reactions: Indigo Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and expanding its applications.
Common Reagents and Conditions:
Oxidation: Indigo Carmine can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction of Indigo Carmine can be achieved using reducing agents like sodium dithionite or hydrogen.
Substitution: Substitution reactions involve replacing one or more functional groups in the molecule with other groups, often using nucleophilic or electrophilic reagents.
Major Products Formed:
Oxidation Products: Oxidation of Indigo Carmine can lead to the formation of indigo derivatives with altered color properties.
Reduction Products: Reduction can produce leuco-indigo, a colorless form of indigo, which can be re-oxidized to regain its blue color.
Substitution Products: Substitution reactions can result in the formation of various indigo derivatives with different functional groups.
Scientific Research Applications
Indigo Carmine has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and as a reagent in organic synthesis.
Biology: Employed in cell staining and microscopy to visualize cellular structures.
Medicine: Utilized in diagnostic tests and as a colorant in pharmaceutical formulations.
Industry: Applied as a dye in textiles, food coloring, and cosmetics.
Mechanism of Action
The mechanism by which Indigo Carmine exerts its effects involves its interaction with various molecular targets and pathways. The compound's sulfonic acid groups enhance its solubility in water, allowing it to bind to biological molecules and cellular structures. The blue color of Indigo Carmine is due to its conjugated double bond system, which absorbs light in the visible spectrum.
Comparison with Similar Compounds
Indigo Carmine is similar to other indigo derivatives, such as Indigo and Indigo Disulfonic Acid. its unique sulfonic acid groups and molecular structure make it more soluble in water and suitable for a wider range of applications. Other similar compounds include:
Indigo: A natural dye derived from plants, used in textile dyeing.
Indigo Disulfonic Acid: A derivative of indigo with sulfonic acid groups, used in industrial applications.
Indigo Carmine stands out due to its stability, vibrant color, and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSLQRLGCUULDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27414-68-2 | |
Record name | Disodium 3,3'-dioxo-1,1',3,3'-tetrahydro-2,2'-biindole-5,7'-disulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027414682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-(1,3-dihydro-3-oxo-7-sulphonato-2H-indol-2-ylidene)-3-oxoindoline-5-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 3,3'-DIOXO-1,1',3,3'-TETRAHYDRO-2,2'-BIINDOLE-5,7'-DISULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PP6T1AHC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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